4-CHLOROSULFONYLCINNAMIC ACID
Overview
Description
4-CHLOROSULFONYLCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is known for its reactivity and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROSULFONYLCINNAMIC ACID typically involves the chlorosulfonation of phenylacrylic acid. The reaction is carried out by treating phenylacrylic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLOROSULFONYLCINNAMIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted phenylacrylic acids.
Scientific Research Applications
4-CHLOROSULFONYLCINNAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLOROSULFONYLCINNAMIC ACID involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorosulfonyl-phenyl)-propanoic acid
- 4-Chlorosulfonyl-dihydrocinnamic acid
Uniqueness
4-CHLOROSULFONYLCINNAMIC ACID is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds with propanoic acid or dihydrocinnamic acid structures. This uniqueness makes it valuable in specific chemical and pharmaceutical applications.
Properties
Molecular Formula |
C9H7ClO4S |
---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
3-(4-chlorosulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) |
InChI Key |
ZGGPGWYMMZNPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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